molecular formula C17H25N3O3 B2748461 Methyl 4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxylate CAS No. 1235003-98-1

Methyl 4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxylate

Cat. No.: B2748461
CAS No.: 1235003-98-1
M. Wt: 319.405
InChI Key: LSXUCUSZGAIXGF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a piperidine ring structure, which is a common feature in many pharmaceutical drugs . Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as protodeboronation of pinacol boronic esters . This is a type of reaction used in organic synthesis to create complex molecules .


Molecular Structure Analysis

The molecular structure of this compound likely involves a piperidine ring, which is a common structural motif in many pharmaceutical drugs . The presence of the ureido and carboxylate groups suggests that this compound may have multiple functional groups, which could influence its chemical properties and biological activity.

Scientific Research Applications

Thermochemistry and Conformational Behavior Methyl 4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxylate, as part of the broader family of methylpiperidines, has been subject to studies focusing on the influence of the methyl group on the stability and conformational behavior of the piperidine ring. Research conducted by Silva et al. (2006) employed both experimental techniques and theoretical calculations to determine the standard molar enthalpies of formation of various methylpiperidines, illuminating their thermal stability and conformational preferences. These insights are crucial for understanding the compound's behavior in different environments and could inform its potential applications in scientific research, particularly in areas requiring precise thermochemical data (Silva et al., 2006).

Molecular Structure and Hydrogen Bonding Further, the compound's structural characteristics and its potential for forming specific molecular interactions have been explored. Khan et al. (2013) reported on the synthesis and molecular structure of a related compound, highlighting the role of hydrogen bonding and C-H…π interactions in stabilizing its molecular conformation. These findings suggest potential for investigating this compound in the context of molecular recognition processes, which could have implications for its use in designing more efficient drug delivery systems or in the development of novel therapeutic agents (Khan et al., 2013).

Properties

IUPAC Name

methyl 4-[[(3,4-dimethylphenyl)carbamoylamino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-12-4-5-15(10-13(12)2)19-16(21)18-11-14-6-8-20(9-7-14)17(22)23-3/h4-5,10,14H,6-9,11H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXUCUSZGAIXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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